(1,2,3,4-Tetrahydronaphthalen-1-ylidene)amino methanesulfonate
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Overview
Description
(1,2,3,4-Tetrahydronaphthalen-1-ylidene)amino methanesulfonate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a tetrahydronaphthalene ring system, which is fused to an amino group and a methanesulfonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4-Tetrahydronaphthalen-1-ylidene)amino methanesulfonate typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1,2,3,4-Tetrahydronaphthalen-1-ylidene)amino methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonate group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1,2,3,4-Tetrahydronaphthalen-1-ylidene)amino methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound has potential biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1,2,3,4-Tetrahydronaphthalen-1-ylidene)amino methanesulfonate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(1,2,3,4-Tetrahydronaphthalen-1-ylidene)amino benzenesulfonate: This compound has a similar structure but with a benzenesulfonate group instead of a methanesulfonate group.
(1,2,3,4-Tetrahydronaphthalen-1-ylidene)amino 4-chlorobenzene-1-sulfonate: This compound includes a chlorobenzene sulfonate group, which may impart different chemical and biological properties.
Uniqueness
The uniqueness of (1,2,3,4-Tetrahydronaphthalen-1-ylidene)amino methanesulfonate lies in its specific combination of the tetrahydronaphthalene ring system with the methanesulfonate group. This unique structure may confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H13NO3S |
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Molecular Weight |
239.29 g/mol |
IUPAC Name |
(3,4-dihydro-2H-naphthalen-1-ylideneamino) methanesulfonate |
InChI |
InChI=1S/C11H13NO3S/c1-16(13,14)15-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3 |
InChI Key |
JKPRYLNCYFMBBM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)ON=C1CCCC2=CC=CC=C21 |
Origin of Product |
United States |
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